Superior Reduction of Alveolar Bone Resorption in a Rat Periodontitis Model vs. Alendronate and Doxycycline
In a polymicrobial rat periodontitis model, bis-enoxacin (5 mg/kg/day) reduced maxillary palatal alveolar bone resorption (2.967 ± 0.094 mm²) significantly more than alendronate (10 mg/kg/day; 3.586 ± 0.218 mm²) and doxycycline (5 mg/day; 3.943 ± 0.182 mm²), compared to the infected-untreated group (4.212 ± 0.112 mm²) [1]. Importantly, the parent compound enoxacin (5 mg/kg/day) showed no significant reduction (3.939 ± 0.172 mm²), highlighting a functional differentiation gained through bisphosphonate conjugation [1].
| Evidence Dimension | Maxilla Palatal Alveolar Bone Resorption (mm², Mean ± SEM) in Rat Periodontitis Model |
|---|---|
| Target Compound Data | 2.967 ± 0.094 (5 mg/kg/day, n=5) |
| Comparator Or Baseline | Infected-untreated: 4.212 ± 0.112 (n=6); Enoxacin (5 mg/kg/day): 3.939 ± 0.172 (n=5); Alendronate (10 mg/kg/day): 3.586 ± 0.218 (n=5); Doxycycline (5 mg/day): 3.943 ± 0.182 (n=5) |
| Quantified Difference | Bis-enoxacin reduced resorption by 29.5% vs. infected control; enoxacin reduced by only 6.5% (not significant); bis-enoxacin was 17.3% more effective than alendronate at a 2-fold lower dose. |
| Conditions | Rat model: polymicrobial infection (P. gingivalis, T. denticola, T. forsythia) for 12 weeks; daily subcutaneous injections for the last 6 weeks; Morphometric measurement of stained maxillae. |
Why This Matters
This demonstrates that bis-enoxacin provides superior anti-resorptive efficacy at lower doses than the standard bisphosphonate alendronate in an infection-driven bone loss model, while enoxacin itself is ineffective, establishing bis-enoxacin as a therapeutically distinct entity for periodontal bone protection.
- [1] Rivera MF, Chukkapalli SS, Velsko IM, Kesavalu L. Bis-enoxacin blocks rat alveolar bone resorption from experimental periodontitis. PLoS One. 2014 Mar 17;9(3):e92119. doi: 10.1371/journal.pone.0092119. Table 2. View Source
